molecular formula C17H34O3 B1265114 2-Hydroxy-3-methylhexadecanoic acid

2-Hydroxy-3-methylhexadecanoic acid

Cat. No. B1265114
M. Wt: 286.4 g/mol
InChI Key: HNRNFABXNZGOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methylhexadecanoic acid is a branched, alpha-hydroxy fatty acid comprising a C16 chain carrying a methyl branch at position 3. It is a long-chain fatty acid, a 2-hydroxy fatty acid and a branched-chain fatty acid. It derives from a hexadecanoic acid.

Scientific Research Applications

Alpha-Oxidation in Rat Liver

  • The stereochemistry of alpha-oxidation of 3-methyl-branched fatty acids, including 2-hydroxy-3-methylhexadecanoic acid, has been studied in rat liver. Both R- and S-3-methylhexadecanoic acid undergo alpha-oxidation in hepatocytes and homogenates, with the process confined to peroxisomes. This research highlights the significance of the configuration of the methyl branch in determining the rate and side of 2-hydroxylation during alpha-oxidation (Croes et al., 1999).

Lipopolysaccharide Analysis

  • 2-Hydroxy-3-methylhexadecanoic acid has been utilized in the gas chromatography-mass spectrometry analysis of lipopolysaccharides. This method is vital for determining lipopolysaccharides in various environments, including the analysis of bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

Interfacial Behavior Studies

  • The behavior of methyl hydroxyhexadecanoates, including 2-hydroxy-3-methylhexadecanoic acid, at the air/water interface has been compared to that of respective parent acids. Such studies are crucial for understanding the interfacial behavior of simple molecules with different hydrophilic groups (Kellner & Cadenhead, 1979).

Synthesis of Stereoisomers

  • The synthesis of various stereoisomers of 13-hydroxy-14-methylhexadecanoic acid, closely related to 2-hydroxy-3-methylhexadecanoic acid, has been achieved. This work is significant for the development of potential antibacterial agents (Wang et al., 2021).

Role in Peroxisomal Alpha-Oxidation

  • Phytanoyl-CoA hydroxylase, involved in peroxisomal alpha-oxidation, recognizes 3-methyl-branched acyl-CoAs including 2-hydroxy-3-methylhexadecanoic acid. This enzyme is essential for the 2-hydroxylation of these acids, highlighting its importance in lipid metabolism (Croes et al., 2000).

properties

Product Name

2-Hydroxy-3-methylhexadecanoic acid

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-hydroxy-3-methylhexadecanoic acid

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(18)17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20)

InChI Key

HNRNFABXNZGOFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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